(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
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Overview
Description
(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[322]nonane-6-carboxamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies such as Diels-Alder reactions, metathesis, and Michael additions . The reaction conditions often require specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce ketones or other oxidized functional groups.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5R,6R)-2-methoxy-6-(16-nitrophenylethynyl)-1-azabicyclo[3.2.2]nonane
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
What sets (1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[322]nonane-6-carboxamide apart from similar compounds is its specific arrangement of functional groups and stereochemistry
Properties
IUPAC Name |
(1S,5R)-3-acetyl-N-(2-phenylphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(26)24-13-17-11-12-19(15-24)25(14-17)22(27)23-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-10,17,19H,11-15H2,1H3,(H,23,27)/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKICVDRCVKLIPX-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)N(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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